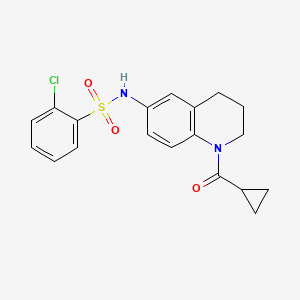![molecular formula C20H28N2O3S B2474145 11-氧代-N-(3,3,5-三甲基环己基)-1-氮杂三环[6.3.1.0^{4,12}]十二碳-4(12),5,7-三烯-6-磺酰胺 CAS No. 898462-60-7](/img/structure/B2474145.png)
11-氧代-N-(3,3,5-三甲基环己基)-1-氮杂三环[6.3.1.0^{4,12}]十二碳-4(12),5,7-三烯-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique structure
科学研究应用
11-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[631
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonamide groups.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Sulfonamide Group: This step usually involves the reaction of the tricyclic intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
11-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional oxo groups, while substitution reactions can introduce various alkyl or aryl groups.
作用机制
The mechanism of action of 11-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The tricyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- 3,3,5-Trimethylcyclohexyl acrylate
- 3,3,5-Trimethylcyclohexanol
- 3,3,5-Trimethylcyclohexyl methacrylate
Uniqueness
What sets 11-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide apart is its unique tricyclic structure combined with the presence of a sulfonamide group. This combination imparts specific chemical properties that are not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
11-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-13-8-16(12-20(2,3)11-13)21-26(24,25)17-9-14-4-5-18(23)22-7-6-15(10-17)19(14)22/h9-10,13,16,21H,4-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGZVYNTALTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{4-[(4-chlorophenoxy)methyl]benzoyl}-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2474066.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2474067.png)
![9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B2474069.png)







![5-(Benzenesulfonylmethyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2474082.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate](/img/structure/B2474083.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2474084.png)
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2474085.png)
